Enhanced Lipophilicity (cLogP) of the N1-Ethyl Substituent for Improved Membrane Permeability vs. N1-Methyl Analog
The substitution of an N1-ethyl group in the target compound increases calculated lipophilicity (cLogP) by approximately 0.4-0.6 units compared to its N1-methyl analog, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1015845-60-9) . In the context of medicinal chemistry, a cLogP increase of 0.5 can correspond to a roughly 3-fold increase in membrane permeability, a critical factor for oral bioavailability and CNS penetration [1].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.8 - 1.0 |
| Comparator Or Baseline | N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1015845-60-9), cLogP ≈ 0.3 - 0.5 |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.6 |
| Conditions | Calculated using ChemAxon/ACD/Labs algorithms; standard medicinal chemistry predictions |
Why This Matters
This quantifiable increase in lipophilicity suggests the target compound is a more suitable starting point for programs targeting intracellular or CNS-located targets, where passive membrane permeability is a key requirement.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
